molecular formula C9H15N3O3 B6266857 6-(dimethylamino)-5-(hydroxymethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1803584-96-4

6-(dimethylamino)-5-(hydroxymethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B6266857
CAS No.: 1803584-96-4
M. Wt: 213.2
InChI Key:
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Description

The compound 6-(dimethylamino)-5-(hydroxymethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a versatile chemical used extensively in various scientific fields Known for its unique structural components, it exhibits interesting chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(dimethylamino)-5-(hydroxymethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves a multi-step process:

  • Step 1 Formation of Intermediates: Various organic reactions, such as alkylation or acylation, create intermediates necessary for constructing the pyrimidine ring.

  • Step 2 Cyclization: Cyclization reactions form the tetrahydropyrimidine core by employing conditions such as heating and specific catalysts.

  • Step 3 Functional Group Modification: Adding or modifying functional groups, such as the hydroxymethyl and dimethylamino groups, involves using reagents under controlled conditions.

Industrial Production Methods

In an industrial context, large-scale synthesis prioritizes cost-effectiveness and efficiency:

  • Batch Reactors: Utilized for precision in complex reaction sequences.

  • Flow Chemistry: Continuous flow reactors streamline the production process, enhancing scalability and safety.

  • Catalysts: Industrial processes frequently employ catalysts to reduce reaction times and improve yield.

Chemical Reactions Analysis

Types of Reactions

6-(dimethylamino)-5-(hydroxymethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various types of chemical reactions:

  • Oxidation: Converts the hydroxymethyl group to a formyl or carboxyl group.

  • Reduction: Reduces the pyrimidine ring, altering its hydrogenation state.

  • Substitution: Involves replacing one group (e.g., hydrogen) with another functional group, affecting the amino group.

  • Hydrolysis: Breaks chemical bonds in the compound through reaction with water, altering its structure.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or chromium trioxide.

  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.

  • Substitution Reagents: Halogenating agents like bromine or chlorine.

  • Hydrolyzing Agents: Acidic (hydrochloric acid) or basic conditions (sodium hydroxide).

Major Products Formed

Depending on the reaction, the compound can yield derivatives:

  • Oxidation Products: Formyl or carboxyl derivatives.

  • Reduction Products: Hydrogenated pyrimidine structures.

  • Substitution Products: Halogenated or otherwise modified pyrimidines.

  • Hydrolysis Products: Various smaller fragments or new functionalized compounds.

Scientific Research Applications

6-(dimethylamino)-5-(hydroxymethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione finds numerous scientific applications:

  • Chemistry: Utilized as a building block for synthesizing more complex molecules.

  • Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

  • Medicine: Explored for therapeutic potentials, such as antiviral, antibacterial, or anticancer properties.

  • Industry: Incorporated into polymer production, material science, and as an intermediate in various chemical syntheses.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Target Molecules: Interacts with enzymes, proteins, and nucleic acids, influencing biological processes.

  • Pathways Involved: Modulates signaling pathways, such as those governing cell proliferation, apoptosis, or metabolic processes.

The exact mechanism can vary depending on the specific application or context of its use.

Comparison with Similar Compounds

  • 5-(hydroxymethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Lacks the dimethylamino group, affecting its reactivity and application.

  • 6-(methylamino)-5-(hydroxymethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar but exhibits different chemical behavior due to the presence of the methylamino group instead of dimethylamino.

Uniqueness

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Properties

CAS No.

1803584-96-4

Molecular Formula

C9H15N3O3

Molecular Weight

213.2

Purity

90

Origin of Product

United States

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